molecular formula C34H60O11 B3344389 2-benzofuran-1,3-dione;ethane-1,2-diol;hexanedioic acid;6-methylheptan-1-ol;8-methylnonan-1-ol CAS No. 68908-74-7

2-benzofuran-1,3-dione;ethane-1,2-diol;hexanedioic acid;6-methylheptan-1-ol;8-methylnonan-1-ol

Cat. No.: B3344389
CAS No.: 68908-74-7
M. Wt: 644.8 g/mol
InChI Key: FLESCNQXOMGEEW-UHFFFAOYSA-N
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Description

The compound “2-benzofuran-1,3-dione; ethane-1,2-diol; hexanedioic acid; 6-methylheptan-1-ol; 8-methylnonan-1-ol” is a complex chemical entity composed of multiple functional groups and structural motifs. Each component of this compound contributes unique chemical properties and potential applications. This compound can be seen as a hybrid molecule, combining the characteristics of benzofuran derivatives, diols, dicarboxylic acids, and alcohols.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, nitric acid, and chromic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Vanadium pentoxide, sulfuric acid, and various metal catalysts.

Major Products

    Phthalic Acid: From hydrolysis of 2-benzofuran-1,3-dione.

    Oxalic Acid: From oxidation of ethane-1,2-diol.

    Cyclopentanone: From decarboxylation of hexanedioic acid.

    Esters: From esterification reactions of alcohols with carboxylic acids.

Mechanism of Action

The compound’s effects are primarily due to the individual components’ interactions with various molecular targets and pathways. For example:

Comparison with Similar Compounds

Similar Compounds

    Phthalic Acid: Similar to 2-benzofuran-1,3-dione but in its acid form.

    Propylene Glycol: Similar to ethane-1,2-diol but with an additional methyl group.

    Glutaric Acid: Similar to hexanedioic acid but with one fewer carbon atom.

    1-Heptanol: Similar to 6-methylheptan-1-ol but without the methyl substitution.

    1-Nonanol: Similar to 8-methylnonan-1-ol but without the methyl substitution.

Uniqueness

Properties

IUPAC Name

2-benzofuran-1,3-dione;ethane-1,2-diol;hexanedioic acid;6-methylheptan-1-ol;8-methylnonan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O.C8H4O3.C8H18O.C6H10O4.C2H6O2/c1-10(2)8-6-4-3-5-7-9-11;9-7-5-3-1-2-4-6(5)8(10)11-7;1-8(2)6-4-3-5-7-9;7-5(8)3-1-2-4-6(9)10;3-1-2-4/h10-11H,3-9H2,1-2H3;1-4H;8-9H,3-7H2,1-2H3;1-4H2,(H,7,8)(H,9,10);3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLESCNQXOMGEEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCO.CC(C)CCCCCO.C1=CC=C2C(=C1)C(=O)OC2=O.C(CCC(=O)O)CC(=O)O.C(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H60O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

644.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68908-74-7
Record name Hexanedioic acid, polymer with 1,2-ethanediol and 1,3-isobenzofurandione, isodecyl isooctyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-benzofuran-1,3-dione;ethane-1,2-diol;hexanedioic acid;6-methylheptan-1-ol;8-methylnonan-1-ol
Reactant of Route 2
2-benzofuran-1,3-dione;ethane-1,2-diol;hexanedioic acid;6-methylheptan-1-ol;8-methylnonan-1-ol
Reactant of Route 3
2-benzofuran-1,3-dione;ethane-1,2-diol;hexanedioic acid;6-methylheptan-1-ol;8-methylnonan-1-ol
Reactant of Route 4
2-benzofuran-1,3-dione;ethane-1,2-diol;hexanedioic acid;6-methylheptan-1-ol;8-methylnonan-1-ol
Reactant of Route 5
Reactant of Route 5
2-benzofuran-1,3-dione;ethane-1,2-diol;hexanedioic acid;6-methylheptan-1-ol;8-methylnonan-1-ol
Reactant of Route 6
Reactant of Route 6
2-benzofuran-1,3-dione;ethane-1,2-diol;hexanedioic acid;6-methylheptan-1-ol;8-methylnonan-1-ol

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